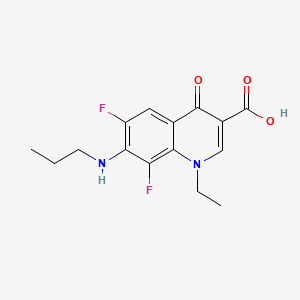
1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a quinoline core, fluorine atoms at positions 6 and 8, and a propylamino group at position 7. This compound is known for its potent antibacterial properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions.
Introduction of Fluorine Atoms: Fluorination at positions 6 and 8 is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Propylamino Group: The propylamino group is introduced via nucleophilic substitution using propylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. This includes using continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atoms and the propylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid is widely used in scientific research due to its antibacterial properties. It is used in:
Chemistry: As a model compound for studying quinolone synthesis and reactivity.
Biology: In studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: As a lead compound for developing new antibacterial drugs.
Industry: In the production of antibacterial coatings and materials.
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets are the DNA gyrase and topoisomerase IV enzymes, and the pathways involved include the inhibition of DNA supercoiling and relaxation.
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: Another quinolone antibiotic with similar antibacterial properties but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Moxifloxacin: A quinolone with a methoxy group at position 8 instead of fluorine.
Uniqueness: 1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid is unique due to its specific substituents, which confer distinct antibacterial properties and a different spectrum of activity compared to other quinolones.
Eigenschaften
Molekularformel |
C15H16F2N2O3 |
|---|---|
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
1-ethyl-6,8-difluoro-4-oxo-7-(propylamino)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H16F2N2O3/c1-3-5-18-12-10(16)6-8-13(11(12)17)19(4-2)7-9(14(8)20)15(21)22/h6-7,18H,3-5H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
LYRUNHNPCAIEDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)O)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine](/img/structure/B15283699.png)
![2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole](/img/structure/B15283702.png)
![3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15283710.png)
![2-[4-(acetylamino)phenyl]-N-cyclopropyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283716.png)
![N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B15283722.png)
![3-(3,4-Dimethoxybenzyl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283729.png)

![N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B15283737.png)
![methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B15283743.png)
![2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15283751.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283759.png)

